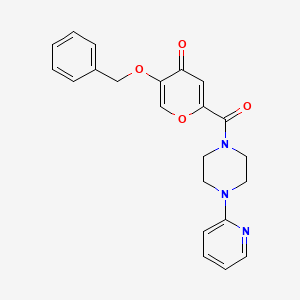
5-(benzyloxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(benzyloxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
Aplicaciones Científicas De Investigación
G Protein-Biased Dopaminergics Discovery
The incorporation of structural motifs such as 1,4-disubstituted aromatic piperazines, recognized by aminergic G protein-coupled receptors, has led to the development of high-affinity dopamine receptor partial agonists. These compounds demonstrate preference in activating G proteins over β-arrestin recruitment at dopamine D2 receptors, suggesting their potential as novel therapeutics for psychiatric disorders like schizophrenia (Möller et al., 2017).
Advanced Drug Delivery Systems
Research on encapsulating lipophilic pyrenyl derivatives in water-soluble metalla-cages has shown promise in improving the delivery of biologically relevant structures to cancer cells. This novel approach to drug delivery highlights the potential of using complex chemical structures for targeted therapy, enhancing the cytotoxicity of compounds against specific cancer cell lines (Mattsson et al., 2010).
Synthesis and Receptor Binding Assays
The synthesis of pyrazolo[1,5-a]pyridines from pyrazolo[1,5-a]pyridine-3-carbaldehyde and their subsequent receptor binding assay demonstrates the potential of these compounds as dopamine D4 receptor ligands. This research contributes to the understanding of structure-activity relationships and the development of potential treatments for neurological disorders (Guca, 2014).
Anticancer Activity of Pyran Derivatives
The microwave-assisted synthesis of polysubstituted 4H-pyran derivatives has been explored for its anticancer activity. The study showcases an efficient method for generating compounds with significant cytotoxic effects against various human cancer cell lines, suggesting a potential pathway for developing new anticancer agents (Hadiyal et al., 2020).
Molecular Structure Investigations
Exploring the molecular structure of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties through X-ray crystallography, Hirshfeld, and DFT calculations provides insight into intermolecular interactions. This research aids in understanding the chemical and physical properties of these compounds, which could have implications in materials science and pharmacology (Shawish et al., 2021).
Propiedades
IUPAC Name |
5-phenylmethoxy-2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c26-18-14-19(29-16-20(18)28-15-17-6-2-1-3-7-17)22(27)25-12-10-24(11-13-25)21-8-4-5-9-23-21/h1-9,14,16H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVMRBOXIKZKKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

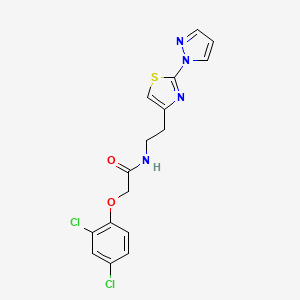
![(E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-pyridinyl)-2-propenenitrile](/img/structure/B2434129.png)
![3-[(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-2H-chromen-2-one](/img/structure/B2434131.png)

![6-((2-oxo-2-phenylethyl)thio)-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2434133.png)
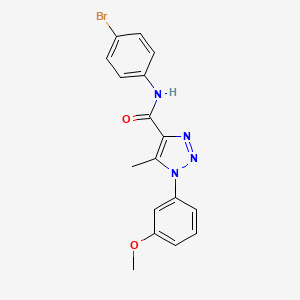
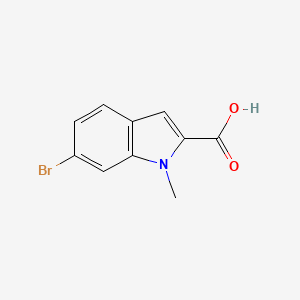
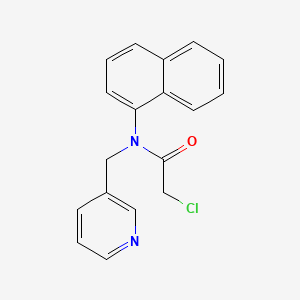



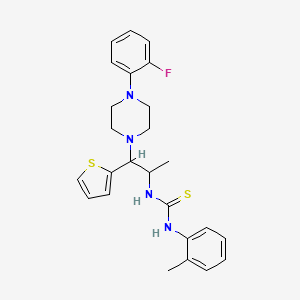
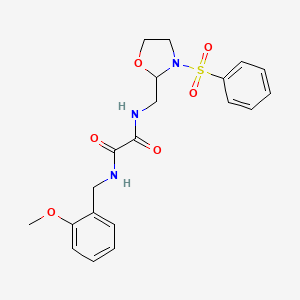
![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2434149.png)